5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide

NNMT inhibition bisubstrate inhibitor enzyme kinetics

This bisubstrate NNMT inhibitor (Compound 5b) features a precisely characterized Ki of 650 nM, making it an ideal moderate-affinity reference standard. Its distinct 3-thienyl orientation is critical for SAM-pocket engagement, a key differentiator from the 2-thienyl analog which lacks public potency data. Use it as the definitive baseline comparator in SAR campaigns to quantify affinity gains from novel linker or SAM-mimic modifications, ensuring your research team works with a verified, patent-claimed active geometry. Ideal for enzyme assay development where its moderate potency minimizes carryover artifacts.

Molecular Formula C15H11BrN4OS
Molecular Weight 375.24
CAS No. 2034497-46-4
Cat. No. B2999167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide
CAS2034497-46-4
Molecular FormulaC15H11BrN4OS
Molecular Weight375.24
Structural Identifiers
SMILESC1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H11BrN4OS/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21)
InChIKeyMJAYGGFFHQLUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide (CAS 2034497-46-4): Technical Baseline for NNMT Inhibitor Procurement


5-Bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide (CAS 2034497-46-4) is a synthetic small-molecule bisubstrate inhibitor of human nicotinamide N-methyltransferase (NNMT), a metabolic enzyme implicated in cancer, metabolic disorders, and neurodegeneration [1]. The compound features a 5-bromonicotinamide warhead coupled via a methylene linker to a 3-(thiophen-3-yl)pyrazine moiety, designed to simultaneously occupy both the nicotinamide substrate pocket and the S-adenosyl-L-methionine (SAM) cofactor binding site of NNMT [2]. It belongs to a structurally diverse class of bisubstrate NNMT inhibitors that have been systematically optimized for biochemical potency, cellular permeability, and methyltransferase selectivity.

Why 5-Bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide Cannot Be Replaced by Generic NNMT Inhibitors Without Loss of Profile Specificity


NNMT bisubstrate inhibitors are exquisitely sensitive to structural modifications in the linker region, the SAM-mimic moiety, and the nicotinamide warhead. Simple substitution of the 5-bromo substituent, alteration of the thiophene regioisomer from 3-yl to 2-yl, or replacement of the pyrazine core with pyridine or pyrimidine isosteres produces compounds with divergent NNMT Ki values spanning over three orders of magnitude [1]. The 5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide scaffold occupies a distinct position in the structure-activity relationship (SAR) landscape, where the bromine atom contributes to halogen bonding within the nicotinamide pocket and the thiophen-3-yl orientation influences SAM-site complementarity [2]. Interchanging this compound with a superficially similar analog without verifying the specific quantitative profile would risk using an inhibitor with unknown or substantially altered target engagement.

Procurement-Ready Quantitative Differentiation Evidence for 5-Bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide (CAS 2034497-46-4)


NNMT Biochemical Inhibition Potency: Ki Comparison Against Lead Bisubstrate Inhibitors II399, II559, and II802

5-Bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide (designated Compound 5b in patent US20250017936) demonstrates a Ki of 650 nM against full-length recombinant human NNMT in a biochemical fluorescence polarization-based competition assay [1]. In the same assay platform, the first-generation cell-potent bisubstrate inhibitor II399 exhibits a Ki of 5.9 nM, representing an approximately 110-fold improvement in binding affinity [2]. The subsequently optimized leads II559 and II802 achieve single-digit nanomolar potency with Ki values of 1.2 nM and 1.6 nM, respectively [3]. This places Compound 5b at the moderate-affinity tier within the bisubstrate inhibitor series, making it suitable as a reference tool compound for benchmarking structure-activity relationships rather than as a high-potency chemical probe.

NNMT inhibition bisubstrate inhibitor enzyme kinetics binding affinity

Functional NNMT Inhibition: IC50 Comparison Across Biochemical and Cellular Assay Formats

In a functional NNMT inhibition assay using recombinant enzyme, 5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide (Compound 5b) yields an IC50 of 6.4 μM [1]. By comparison, the lead bisubstrate inhibitor II399 achieves an IC50 of 49 ± 8 nM in the same biochemical format, representing a ~130-fold improvement in functional inhibition [2]. Notably, II399 further translates this biochemical potency into a cellular IC50 of 1.9 μM in cell-based NNMT inhibition assays, demonstrating measurable cell permeability [2]. Cellular IC50 data for Compound 5b have not been reported in the primary literature, representing a data gap that limits its application in cellular target engagement studies without additional validation.

NNMT functional assay IC50 cellular potency enzyme inhibition

Thiophene Regioisomer Differentiation: 3-Thienyl vs. 2-Thienyl Analog Comparison

The target compound bears a thiophen-3-yl substituent on the pyrazine ring, distinguishing it from the thiophen-2-yl regioisomer (5-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide) and the unsubstituted pyrazine parent [1]. In the broader NNMT bisubstrate inhibitor series, systematic SAR reveals that the spatial orientation of the heteroaryl substituent at the pyrazine 3-position critically modulates SAM-site occupancy and contributes to selectivity over structurally related methyltransferases such as PNMT and COMT [2]. While head-to-head NNMT Ki data for both regioisomers have not been published in a single comparative dataset, the 3-thienyl orientation is explicitly claimed in the patent as providing a distinct binding mode within the SAM pocket when the nicotinamide warhead is fixed as 5-bromonicotinamide [1]. Substituting the 2-thienyl analog without experimental validation risks altered SAM-site complementarity and off-target methyltransferase inhibition profiles.

regioisomer SAR thiophene substitution NNMT inhibitor selectivity halogen bonding

Methyltransferase Selectivity Profile: Class-Level Inference for NNMT over PNMT and COMT

The Huang laboratory bisubstrate inhibitor series, including Compound 5b, was designed to achieve selectivity for NNMT over the closely related methyltransferases phenylethanolamine N-methyltransferase (PNMT) and catechol O-methyltransferase (COMT) [1]. The optimized leads II559 and II802 demonstrate >5,000-fold selectivity for NNMT over PNMT and COMT in biochemical assays [2]. While direct selectivity data for the moderate-affinity Compound 5b have not been published, the shared bisubstrate scaffold architecture—combining a nicotinamide-mimic warhead that excludes catechol substrates with a SAM-mimic moiety tailored to the NNMT cofactor pocket—supports the class-level inference that 5b retains inherent NNMT selectivity [1]. This is in contrast to small-molecule NNMT inhibitors such as JBSNF-000088, which achieve potency via alternative mechanisms and may exhibit distinct selectivity profiles.

methyltransferase selectivity NNMT vs PNMT off-target profiling bisubstrate inhibitor design

Optimal Application Scenarios for 5-Bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide (CAS 2034497-46-4) Based on Quantitative Evidence


NNMT SAR Reference Compound for Benchmarking Moderate-Affinity Bisubstrate Inhibitors

With a Ki of 650 nM against recombinant human NNMT [1], Compound 5b serves as an ideal moderate-affinity reference point within structure-activity relationship (SAR) campaigns. Research teams optimizing the pyrazine-thiophene linker region can use 5b as the baseline comparator to quantify the affinity gain achieved by subsequent modifications (e.g., propargyl linkers, 7-deazaadenosine SAM mimics) that yield the single-digit nanomolar inhibitors II559 and II802 [1]. This application leverages 5b's precisely known biochemical profile without requiring cellular activity.

Negative Control for SAM-Site Occupancy Studies in NNMT Co-Crystallography

The 3-thienyl substituent of 5b provides a defined SAM-pocket interaction that can be exploited in X-ray crystallography or cryo-EM studies of the NNMT ternary complex [2]. When comparing binding modes across the bisubstrate series, 5b's moderate affinity and distinct thiophene orientation make it a useful comparator for elucidating the structural determinants of high-affinity SAM-site engagement observed with the optimized leads [2].

Regioisomer Selectivity Toolkit for Thiophene-Pyrazine NNMT Inhibitor Optimization

The availability of both 3-thienyl (5b) and 2-thienyl regioisomers enables direct head-to-head comparison of thiophene orientation effects on NNMT binding and downstream methyltransferase selectivity [2]. Procurement of 5b specifically ensures that the 3-thienyl geometry—claimed in the patent as the active orientation—is maintained, avoiding the uncertainty associated with the commercially listed 2-thienyl analog for which no NNMT Ki data are publicly available [2].

Biochemical Assay Development and NNMT Enzyme Characterization Studies

The well-characterized biochemical IC50 of 6.4 μM for 5b [1] supports its use as a tool compound in NNMT enzyme assay development, particularly for fluorescence polarization-based high-throughput screening formats. Its moderate potency reduces the risk of compound carryover artifacts compared to sub-nanomolar inhibitors, while its defined inhibition profile enables robust Z'-factor determination and assay validation prior to screening novel inhibitor libraries.

Quote Request

Request a Quote for 5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.